The molecular structure of OPB-31121 is characterized by its ability to bind to the SH2 domain of STAT3. This interaction is crucial for blocking the dimerization and subsequent nuclear translocation of STAT3, which is essential for its role in gene transcription related to cell proliferation and survival.
OPB-31121 primarily acts through the inhibition of STAT3 phosphorylation. The compound does not inhibit upstream kinases like Janus kinase 2 (JAK2), allowing it to selectively target downstream signaling pathways associated with tumor growth.
The mechanism of action for OPB-31121 involves selective inhibition of STAT3 signaling pathways. By binding to the SH2 domain, OPB-31121 prevents the phosphorylation-induced dimerization and nuclear translocation of STAT3.
OPB-31121 exhibits several notable physical and chemical properties that contribute to its function as a therapeutic agent.
OPB-31121 is primarily explored for its potential applications in oncology, particularly for treating cancers driven by aberrant STAT3 signaling. Clinical trials have demonstrated its efficacy in patients with advanced solid tumors, showcasing its promise as a targeted therapy .
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.:
CAS No.: 134051-89-1